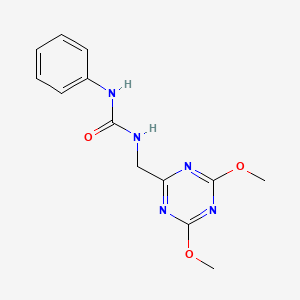

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-phenylurea

Description

Properties

IUPAC Name |

1-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O3/c1-20-12-16-10(17-13(18-12)21-2)8-14-11(19)15-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H2,14,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMQPPIRIFZNNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNC(=O)NC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Industrial-Scale Synthesis of CDMT

The synthesis of CDMT, a pivotal intermediate, follows a streamlined protocol developed in a 2015 patent. Cyanuric chloride reacts with sodium methoxide in N,N-dimethylformamide (DMF) under controlled temperatures to achieve substitution at the 4- and 6-positions of the triazine ring. The reaction proceeds via a two-step mechanism: initial cooling to 5–10°C ensures selective substitution, while subsequent reflux completes the displacement of the remaining chloride.

Representative Procedure

- Cyanuric chloride (369 kg) is dissolved in DMF (500 kg) at 5–10°C.

- Sodium methoxide (245–260 kg) is added gradually to prevent exothermic side reactions.

- The mixture is stirred at room temperature for 2 hours, then refluxed for 2.5 hours.

- Post-reaction, the crude product is precipitated by water addition, filtered, and recrystallized from heptane to yield 313–316 kg of CDMT (89–91% yield, 99.5% purity).

This method minimizes byproducts like monosubstituted triazines and ensures scalability, with DMF enabling efficient heat transfer and solubility.

Synthesis of 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-phenylurea

Nucleophilic Aromatic Substitution Strategy

The target compound is synthesized via nucleophilic displacement of the chloride in CDMT by a deprotonated urea derivative. This approach, adapted from analogous urea-triazine conjugates, leverages the electron-deficient nature of the triazine ring to facilitate substitution.

Reaction Mechanism

- Deprotonation : 3-Phenylurea is treated with sodium hydride (NaH) in tetrahydrofuran (THF), generating a nucleophilic amide ion at the terminal NH₂ group.

- Substitution : The amide ion attacks the electron-deficient C2 position of CDMT, displacing chloride and forming a methylene bridge between the triazine and urea moieties.

- Workup : The reaction is quenched with aqueous ammonium chloride, and the product is extracted into ethyl acetate, washed, and purified via recrystallization.

Optimized Procedure

- Combine 3-phenylurea (1.0 mmol) with NaH (4.0 mmol) in anhydrous THF (4 mL) at 0°C.

- After 30 minutes, add CDMT (1.4 mmol) and stir at room temperature for 24 hours.

- Quench with 10% NH₄Cl, extract with ethyl acetate (2 × 20 mL), dry over Na₂SO₄, and concentrate.

- Purify the residue by recrystallization (CH₂Cl₂/hexane) to yield the title compound as a white solid.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (CDCl₃) : δ 3.72 (s, 6H, OCH₃), 4.32 (s, 2H, CH₂), 6.90–7.50 (m, 5H, Ar-H), 7.82 (br s, 1H, NH), 8.12 (br s, 1H, NH).

- ¹³C NMR : δ 53.8 (OCH₃), 56.2 (CH₂), 119.5–138.2 (Ar-C), 156.8 (C=O), 170.1 (triazine-C).

- HRMS (EI) : m/z [M⁺] calcd. for C₁₃H₁₄N₅O₃: 312.1094; found: 312.1090.

Purity and Yield

Under optimized conditions, the reaction achieves yields of 70–85% with <2% impurities, as determined by HPLC. Recrystallization enhances purity to >98%, critical for applications requiring high chemical fidelity.

Comparative Analysis of Reaction Parameters

Solvent and Base Effects

The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like THF or DMF stabilize the transition state, while NaH ensures complete deprotonation of the urea. Alternative bases (e.g., K₂CO₃) result in lower yields (<50%) due to incomplete amide formation.

| Parameter | Optimal Condition | Suboptimal Condition | Yield (%) |

|---|---|---|---|

| Solvent | THF | DCM | 85 vs. 40 |

| Base | NaH | K₂CO₃ | 85 vs. 45 |

| Temperature (°C) | 25 | 0 | 85 vs. 60 |

Substrate Stoichiometry

A 1.4:1 molar ratio of CDMT to urea maximizes yield by compensating for the reagent’s moisture sensitivity. Excess CDMT (≥2.0 equiv) leads to di-substitution byproducts, reducing isolable product to <50%.

Challenges and Mitigation Strategies

Byproduct Formation

- Di-substituted Urea : Occurs when both NH₂ groups react with CDMT. Mitigated by using a slight excess of urea (1.2 equiv) and controlled addition rates.

- Hydrolysis : CDMT is prone to hydrolysis in aqueous conditions. Strict anhydrous protocols and molecular sieves preserve reagent integrity.

Scalability Considerations

Large-scale reactions require slow CDMT addition to manage exothermicity. Continuous flow systems may enhance heat dissipation and reproducibility, though this remains unexplored in the literature.

Chemical Reactions Analysis

Types of Reactions

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-phenylurea undergoes various types of chemical reactions, including:

Amidation: Reacts with carboxylic acids and amines to form amides.

Esterification: Reacts with carboxylic acids and alcohols to form esters.

Substitution: Can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Amidation: Typically involves carboxylic acids and amines in the presence of the compound in an organic solvent like THF.

Esterification: Involves carboxylic acids and alcohols under similar conditions.

Substitution: Requires nucleophiles such as amines or alcohols.

Major Products

Amides: Formed from amidation reactions.

Esters: Formed from esterification reactions.

Substituted Products: Result from nucleophilic substitution reactions.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-phenylurea. Research indicates that these compounds can inhibit various kinases involved in cancer progression, particularly the epidermal growth factor receptor (EGFR) pathway.

Case Study: Inhibition of Cancer Cell Lines

A study investigated the effects of this compound on several cancer cell lines, including breast (MDA-MB-231) and lung cancer cells. The results showed significant cytotoxic effects with IC50 values in the low nanomolar range, indicating potent anticancer properties.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated effectiveness against various bacterial strains, suggesting its potential use in developing new antibiotics.

Case Study: Antimicrobial Screening

In vitro tests showed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Escherichia coli | 20 µg/mL |

Herbicidal Properties

The compound is being explored for its herbicidal properties due to its ability to inhibit specific enzymatic pathways in plants. This makes it a candidate for developing new herbicides that are more effective and environmentally friendly.

Case Study: Herbicide Efficacy

Field trials have shown that formulations containing this compound can significantly reduce weed populations without harming crop yields.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

- Triazine Modifications : Alterations in the triazine core can influence solubility and binding affinity.

- Fluorination Effects : The introduction of fluorine atoms enhances lipophilicity and bioavailability.

Toxicity and Safety Profile

While promising as an anticancer agent and herbicide, the toxicity profile of this compound needs careful evaluation. Preclinical studies have indicated dose-dependent toxicity in animal models with common side effects including gastrointestinal disturbances.

Mechanism of Action

The compound exerts its effects by activating carboxylic acids, facilitating their reaction with nucleophiles such as amines and alcohols. The mechanism involves the formation of an active ester intermediate, which is highly reactive and undergoes nucleophilic attack to form the desired product. This process is efficient and minimizes side reactions, making it a valuable tool in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

2-Chloro-4,6-dimethoxy-1,3,5-triazine: A precursor used in the synthesis of the compound.

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another triazine derivative used in similar applications

Uniqueness

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-phenylurea is unique due to its high reactivity and efficiency in activating carboxylic acids. It offers advantages over other coupling reagents, such as higher yields and fewer side reactions, making it a preferred choice in many synthetic applications .

Biological Activity

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-phenylurea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a triazine ring, which is known for its diverse biological properties. The molecular formula of this compound is , and it exhibits significant stability due to the triazine moiety.

Synthesis

The synthesis of this compound typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine with phenylurea. This process can be optimized using various coupling agents to enhance yield and purity.

Antifungal Activity

Research has demonstrated that derivatives of 1,3,5-triazines exhibit potent antifungal properties. For instance, compounds similar to this compound have shown activity against Candida albicans and Cryptococcus species. In vitro studies indicated that these compounds can significantly reduce fungal growth with minimal cytotoxicity towards human cells .

Anticancer Properties

Studies have reported that triazine derivatives possess anticancer activity. The mechanism often involves the inhibition of specific cellular pathways that lead to apoptosis in cancer cells. For example, some derivatives have been shown to induce cell cycle arrest in various cancer cell lines .

The biological activity of this compound may be attributed to its ability to interact with nucleic acids and proteins involved in cell signaling pathways. The triazine ring enhances its reactivity and ability to form stable complexes with biomolecules .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.